molecular formula C27H35N5O7S B14451260 L-Methionyl-L-phenylalanylglycylglycyl-L-tyrosine CAS No. 77658-98-1

L-Methionyl-L-phenylalanylglycylglycyl-L-tyrosine

Cat. No.: B14451260
CAS No.: 77658-98-1
M. Wt: 573.7 g/mol
InChI Key: YMFXNDAAKXRWEC-FKBYEOEOSA-N
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Description

L-Methionyl-L-phenylalanylglycylglycyl-L-tyrosine is a synthetic peptide composed of the amino acids methionine, phenylalanine, glycine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-phenylalanylglycylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or OxymaPure.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-phenylalanylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) for base-catalyzed reactions.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptide chains with altered amino acid residues.

Scientific Research Applications

L-Methionyl-L-phenylalanylglycylglycyl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Methionyl-L-phenylalanylglycylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • L-Methionyl-L-phenylalanylglycylglycyl-L-tryptophan
  • L-Methionyl-L-phenylalanylglycylglycyl-L-leucine
  • L-Methionyl-L-phenylalanylglycylglycyl-L-alanine

Uniqueness

L-Methionyl-L-phenylalanylglycylglycyl-L-tyrosine is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. The presence of tyrosine, for example, allows for potential phosphorylation, influencing its role in cellular signaling pathways.

Properties

CAS No.

77658-98-1

Molecular Formula

C27H35N5O7S

Molecular Weight

573.7 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C27H35N5O7S/c1-40-12-11-20(28)25(36)32-21(13-17-5-3-2-4-6-17)26(37)30-15-23(34)29-16-24(35)31-22(27(38)39)14-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,37)(H,31,35)(H,32,36)(H,38,39)/t20-,21-,22-/m0/s1

InChI Key

YMFXNDAAKXRWEC-FKBYEOEOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Origin of Product

United States

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